molecular formula C12H20N2O2 B1344051 Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate CAS No. 256411-39-9

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

Cat. No.: B1344051
CAS No.: 256411-39-9
M. Wt: 224.3 g/mol
InChI Key: LARQASBBVGBMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a cyanomethyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances lipophilicity and steric bulk, making the compound a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules . Its cyanomethyl substituent enables further functionalization, such as nitrile-to-amine conversion, which is critical in drug discovery workflows .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation . This interaction involves binding to specific proteins and facilitating their degradation, thereby regulating protein levels within cells.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a linker in PROTACs, binding to both the target protein and an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . Additionally, this compound may influence gene expression by modulating the levels of specific proteins within cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects and the compound’s safety profile need to be carefully evaluated in preclinical studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its role in targeted protein degradation and other cellular processes .

Biological Activity

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butyl group and a cyanomethyl substituent. Its molecular formula is C13H18N2O2C_{13}H_{18}N_2O_2 with a molecular weight of approximately 250.29g/mol250.29\,g/mol . The presence of the cyanomethyl group is significant as it may influence the compound's interaction with biological targets.

The mechanism of action for this compound involves interactions with various enzymes and receptors. The compound may inhibit specific enzymes, contributing to its pharmacological effects, particularly in neurodegenerative diseases such as Alzheimer's disease through acetylcholinesterase (AChE) inhibition .

Enzyme Inhibition

Research indicates that this compound exhibits weak AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative conditions . The compound's structural features allow it to engage with the active sites of enzymes, although the extent of inhibition observed was modest.

Cytotoxicity and Cell Proliferation

In vitro studies have demonstrated that this compound can affect cell proliferation. For instance, when tested on U251 glioblastoma cells, treatment with related compounds resulted in a significant decrease in cell numbers, indicating potential anti-cancer properties . The treatment also altered the accumulation of inositol phosphates, which are vital for cellular signaling pathways associated with growth and survival.

Case Studies and Research Findings

  • AChE Inhibition Study :
    • Objective : To evaluate the AChE inhibitory activity of this compound.
    • Methodology : Various concentrations of the compound were tested against AChE enzyme.
    • Results : The compound showed weak inhibition compared to standard inhibitors, suggesting limited efficacy in treating Alzheimer's disease .
  • Cytotoxicity in Glioblastoma Cells :
    • Objective : To assess the effects on U251 glioblastoma cells.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using CyQuant DNA content assay.
    • Results : A significant decrease in cell viability was observed at higher concentrations (400 nM), indicating potential anti-tumor activity .
  • Gene Expression Analysis :
    • Following treatment with this compound, RNA sequencing revealed alterations in gene expression linked to cancer pathways such as epithelial-mesenchymal transition (EMT) and MYC targets, further supporting its role in cancer biology .

Comparative Analysis with Similar Compounds

Compound NameAChE InhibitionCytotoxicity (U251)Molecular Weight
This compoundWeakSignificant250.29 g/mol
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateModerateModerate250.29 g/mol
Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylateModerateLow250.29 g/mol

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate?

  • Synthesis : Typical routes involve multi-step reactions, starting with the formation of the piperidine core followed by cyanomethylation. A common approach includes nucleophilic substitution or coupling reactions under inert conditions. For example, tert-butyl carbamate protection is often used to stabilize intermediates .
  • Characterization : Analytical techniques include:

  • GC-MS for purity assessment and retention time locking (e.g., using tetracosane as a reference) .
  • FTIR-ATR (4000–400 cm⁻¹ range) to confirm functional groups like the nitrile (-CN) and carbonyl (C=O) .
  • HPLC-TOF for precise mass verification (e.g., theoretical vs. measured Δppm: -1.34) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Keep in dry, ventilated areas away from heat/ignition sources. Store in airtight containers at 2–8°C .
  • Waste Disposal : Classify as hazardous waste and dispose via certified facilities. Avoid aqueous release due to potential environmental toxicity .

Q. How stable is this compound under varying pH and temperature conditions?

  • Thermal Stability : Decomposes above 200°C, releasing toxic fumes (e.g., HCN). Avoid prolonged heating .
  • pH Sensitivity : The tert-butyl carbamate group is acid-labile. Hydrolysis occurs under strong acidic conditions (pH < 3), yielding piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve analytical discrepancies in purity assessment using GC-MS and HPLC?

  • GC-MS Limitations : Volatility issues may cause incomplete elution. Use derivatization (e.g., silylation) to improve detection .
  • HPLC-TOF Advantages : Provides accurate mass data to distinguish co-eluting impurities. Validate with spiked standards to quantify trace contaminants .
  • Cross-Validation : Compare retention indices and spectral libraries across techniques to confirm structural integrity .

Q. What strategies mitigate risks when toxicity data for this compound is incomplete?

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to infer hazards .
  • In Silico Modeling : Predict acute toxicity (e.g., LD50) using QSAR tools like TEST or ProTox-II .
  • Precautionary Measures : Assume worst-case scenarios (e.g., Category 4 acute toxicity) until empirical data is available .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Drug Development : The nitrile group serves as a precursor for amidine or carboxylic acid bioisosteres. For example, it can be reduced to an amine for kinase inhibitor synthesis .
  • Peptide Mimetics : The piperidine scaffold is incorporated into spirocyclic compounds targeting GPCRs or ion channels .
  • Case Study : Derivatives of tert-butyl piperidine carboxylates have been used in visible-light-induced alkylation reactions for coumarin-based therapeutics .

Q. Data Contradiction Analysis

  • Ecotoxicity Gaps : No data on biodegradability or bioaccumulation ( ). Mitigate by applying OECD 301/305 guidelines for testing .
  • Conflicting Reactivity Reports : Some studies note nitrile stability under basic conditions, while others report hydrolysis. Validate with controlled experiments (pH 7–12) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group impacts among tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate and analogous piperidine derivatives:

Compound Name (CAS) Substituent(s) at 4-Position Key Functional Groups Key Properties/Applications Reference
This compound (256411-39-9) Cyanomethyl Nitrile, Boc-protected amine Intermediate for nitrile derivatization; kinase inhibitor synthesis
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (N/A) 4-Methylpentyl Alkyl chain, Boc-protected amine High lipophilicity; used in hydrophobic interactions
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (156185-63-6) 3-Hydroxypropyl Hydroxyl, Boc-protected amine Hydrophilic intermediate; hydroxyl protection/deprotection strategies
Tert-butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate (1008774-87-5) 4-Hydroxybenzoyl Aromatic ketone, hydroxyl, Boc group High boiling point (339.5°C); drug synthesis
Tert-butyl 4-(3-(cyanomethyl)phenyl)piperidine-1-carboxylate (N/A) 3-(Cyanomethyl)phenyl Aromatic nitrile, Boc group Suzuki coupling applications; kinase inhibitor precursors

Comparative Syntheses :

  • Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate : Prepared via nucleophilic substitution using di-tert-butyl carbonate (86% yield) .
  • Tert-butyl 4-((cyanomethyl)(3-methoxyphenyl)amino)piperidine-1-carboxylate: Synthesized through reductive amination (85% yield) .
  • Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate : Utilizes hydrogenation and protection steps for hydroxyl group stability .

Physicochemical Properties

  • Boiling Point: The hydroxybenzoyl derivative (CAS 1008774-87-5) exhibits a high boiling point of 339.5°C due to aromatic stacking, compared to the cyanomethyl analog, which likely has lower volatility .
  • Lipophilicity: The 4-methylpentyl derivative (logP ~4.5 estimated) is more lipophilic than the cyanomethyl analog (logP ~2.1), impacting membrane permeability in drug design .
  • Reactivity: The cyanomethyl group facilitates nucleophilic additions (e.g., hydrolysis to amines), whereas the hydroxypropyl group requires protection during synthetic steps .

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARQASBBVGBMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623842
Record name tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256411-39-9
Record name tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyanomethyl)piperidine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Cyanomethylene-piperidine-1-carboxylic acid tert-butyl ester (compound of Example 14; 6.9 g, 31.0 mmol) and Pd/C (0.7 g) in ethanol (150 mL) was maintained under hydrogen atmosphere for 8 h. The reaction mixture was filtered through Celite and the solvent was evaporated to afford the title compound.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Add 4-cyanomethylenepiperidine-1-carboxylic acid t-butyl ester (5.39 g, 24.25 mmol) in ethanol (160 mL) to a suspension of 5% palladium on charcoal (0.69 g) in ethanol (20 mL) and hydrogenate at room temperature with agitation at 60 psi for 6 hr. Filter the mixture through celite and evaporate the solvent in vacuo to give 4-cyanomethylpiperidine-1-carboxylic acid t-butyl ester as an oil which solidifies on standing to give a solid (5.43 g, 99.8%). MS (m/z): 247 (M+Na).
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate (20 g, 91 mmol) was dissolved in ethyl acetate (400 mL), and 10% palladium-activated carbon (3.0 g) was added, followed by stirring at room temperature for 3.5 hours under a hydrogen atmosphere. The reaction solution was filtered with celite, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.38 (hexane/ethyl acetate=3/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (23 g) as a white solid (quantitative yield).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

tert-Butyl 4-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate (15.3 g) was dissolved in ethanol (80 mL), water (20 mL) and sodium cyanide (4.0 g, 80 mmol) were added, and stirring was conducted at 80° C. for 24 hours. Ethanol was distilled off, water and ethyl acetate were added, and then the resultant mixture was subject to Celite filtration, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under a reduced pressure, and the obtained residue was purified by using silica gel column chromatography (hexane:ethyl acetate=3:1→2:1) to give tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (6.87 g, 77%, 3 steps) as a white solid.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 4-(hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester (9.0 g, 42 mmol) in acetonitril (125 mL) was added triethylamine (5.5 g, 54 mmol) followed by dropwise addition of methanesulfonyl chloride (5.7 g, 50 mmol). When addition was complete the mixture was stirred overnight. The mixture was filtered and the solvent was evaporated. The residue was dissolved in ethyl acetate (100 mL) and the organic solution was washed with water (2×10 mL) and brine. The organic phase was dried (MgSO4) and the solvent was evaporated to give a residue that was dissolved in absolute ethanol (250 mL). Potassium cyanide (8.2 g, 125 mmol) was added and the mixture was heated at reflux overnight. The reaction mixture was allowed to cool to ambient temperature, filtered and the solvent was evaporated. The residue was dissolved in diethyl ether (200 mL) and the organic solution was washed with water (2×20 mL) and then dried (MgSO4) in the presence of activated carbon. The mixture was filtered and the solvent was evaporated to give 9.2 g of 4-(cyanomethyl)piperidine-1-carboxylic acid tert-butyl ester. 1H NMR (400 MHz, CDCl3) δ 1.20-1.33 (m, 2H), 1.46 (s, 9H), 1.77-1.88 (m, 3H), 2.32 (d, 2H), 2.66-2.78 (m, 2H), 4.10-4.23 (m, 2H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.